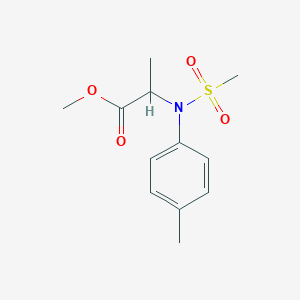![molecular formula C16H23NOS2 B4185644 N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4185644.png)
N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide
Vue d'ensemble
Description
N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as CMETB and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide is yet to be fully understood. However, some studies suggest that the compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide has been shown to have a range of biochemical and physiological effects. In one study, the compound was found to induce apoptosis in cancer cells. Additionally, the compound has been shown to reduce the production of nitric oxide, a molecule involved in the inflammatory response. Furthermore, the compound has been shown to have antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its chemical properties make it amenable to a range of analytical techniques. Additionally, the compound has been shown to have potent activity against cancer cells and bacteria, making it a promising candidate for further research.
However, there are also limitations to the use of N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide in lab experiments. The compound's mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, the compound's potential toxicity and side effects need to be investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide. One area of interest is the compound's potential as an anti-cancer agent. Further studies are needed to investigate the compound's mechanism of action and its effects on different types of cancer cells.
Another area of interest is the compound's potential as an anti-inflammatory and antibacterial agent. Further research is needed to investigate the compound's effects on different strains of bacteria and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide is a promising compound with potential use in various research applications. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's effects and potential use in clinical trials.
Applications De Recherche Scientifique
N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide has been used in various research studies due to its potential as a therapeutic agent. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. Another study explored the compound's potential as an anti-inflammatory agent. Furthermore, the compound has been shown to have antibacterial activity against several strains of bacteria.
Propriétés
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS2/c1-19-15-10-6-5-9-14(15)16(18)17-11-12-20-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRQUYECIZMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4185573.png)
![ethyl 1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}-4-piperidinecarboxylate](/img/structure/B4185578.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4185591.png)
![4-[(3-acetyl-7-ethyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4185605.png)
![N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4185616.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4185619.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4185624.png)


![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
![ethyl 1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4185665.png)
